![molecular formula C20H17N3O5 B2400961 Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate CAS No. 942004-52-6](/img/structure/B2400961.png)

Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

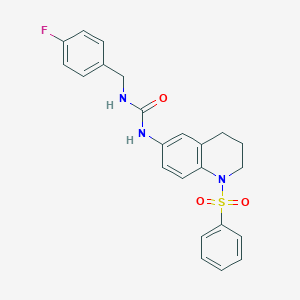

The synthesis of similar compounds has been reported in the literature. For instance, secondary amines have been synthesized via Schiff bases reduction route . This involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups . It is selective and does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported . These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Methoxycarbonylphenylboronic acid pinacol ester is a solid with a melting point of 77-81 °C . It has the molecular formula C14H19BO4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound and its derivatives have been synthesized and explored for their unique chemical properties and reactivity. The synthesis involves complex reactions that yield compounds with potential antimicrobial activities and other significant biological effects. For example, the synthesis of novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines has shown some derivatives to possess good or moderate antimicrobial activities (Bektaş et al., 2007).

Agricultural Applications

In agriculture, derivatives of this compound have been studied for their metabolism in crops like wheat and barley. The metabolism process leads to the formation of specific metabolites, which can have implications for agricultural chemical use and residue management (Anderson et al., 1989).

Anticancer Research

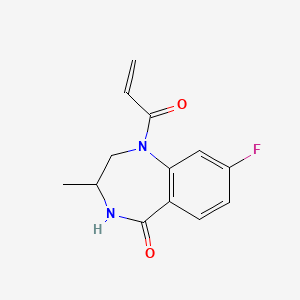

Certain derivatives, particularly those involving tubulin polymerization inhibition, have shown promising antiproliferative activity towards human cancer cells. This is crucial for developing new anticancer drugs that target cell division (Minegishi et al., 2015).

Polymer Science

In the field of polymer science, derivatives of this compound have been utilized in the synthesis and study of hyperbranched aromatic polyamides. These polymers exhibit unique properties that make them suitable for various applications, including coatings, adhesives, and as components in composite materials (Yang et al., 1999).

Environmental Impact Studies

Research has also focused on the environmental impact of derivatives, such as their photodegradation on different surfaces. Understanding the degradation pathways and products is essential for assessing the environmental fate of these compounds (Bhattacharjeel & Dureja, 2002).

Wirkmechanismus

Target of Action

It’s worth noting that pyridazine derivatives, which this compound is a part of, have been shown to interact with a wide range of biological targets .

Mode of Action

Pyridazine derivatives, in general, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .

Result of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .

Eigenschaften

IUPAC Name |

methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-27-16-12-17(24)23(15-6-4-3-5-7-15)22-18(16)19(25)21-14-10-8-13(9-11-14)20(26)28-2/h3-12H,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMLRXDOQJRBLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)

![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)

![4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2400885.png)

![2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B2400886.png)

![(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2400887.png)

![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)

![N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)

![2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B2400901.png)